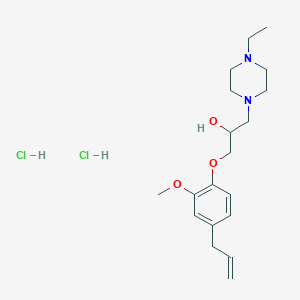

1-(4-Allyl-2-methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

This compound features a propan-2-ol backbone substituted at position 1 with a 4-allyl-2-methoxyphenoxy group and at position 3 with a 4-ethylpiperazine moiety, formulated as a dihydrochloride salt.

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3.2ClH/c1-4-6-16-7-8-18(19(13-16)23-3)24-15-17(22)14-21-11-9-20(5-2)10-12-21;;/h4,7-8,13,17,22H,1,5-6,9-12,14-15H2,2-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGGWMIZEIZEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CC=C)OC)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Allyl-2-methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, a compound derived from piperazine and methoxyphenol derivatives, has garnered attention for its potential biological activities. This article presents an in-depth analysis of its biological properties, including antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C20H24Cl2N2O3

- Molecular Weight : 407.32 g/mol

- CAS Number : 123719-79-9

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds related to 4-Allyl-2-methoxyphenol, a key structural component. For instance, eugenol (4-Allyl-2-methoxyphenol) has demonstrated significant activity against various fungal strains, including azole-resistant Aspergillus fumigatus. The compound inhibited biofilm formation and reduced the expression of efflux pump genes associated with drug resistance .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Eugenol | Aspergillus fumigatus | 312 - 500 µg/mL |

| 1-(4-Allyl-2-methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol | Candida albicans | TBD |

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation. In vitro studies have shown that it alters the permeability of fungal cell membranes, leading to the leakage of intracellular components . Additionally, it modulates the expression of genes related to biofilm formation and efflux pumps, which are critical in developing resistance against antifungal agents .

Study on Biofilm Inhibition

A significant study investigated the antibiofilm activity of eugenol against azole-resistant Aspergillus fumigatus. The results indicated that eugenol not only inhibited biofilm formation but also significantly reduced the expression of several genes associated with drug resistance, such as MDR1 and MDR4 . This study underscores the potential application of compounds like 1-(4-Allyl-2-methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol in treating resistant fungal infections.

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of related piperazine derivatives on various cancer cell lines. The findings revealed that these compounds exhibited selective cytotoxicity against tumorigenic cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Phenoxy Groups

1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride

- Structural Differences: The allyl group is at the 2-position of the phenoxy ring instead of 4, and the piperazine substituent is a 2-hydroxyethyl group rather than ethyl.

- The 2-hydroxyethyl group increases hydrophilicity, which could enhance solubility but reduce membrane permeability .

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

- Structural Differences: The phenoxy group is substituted with a bulky adamantane moiety, and the piperazine has a methyl group.

- Implications :

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol Dihydrochloride

- Structural Differences: The phenoxy group is 2-nitro-substituted, and the piperazine has a 4-methoxyphenyl group.

- Implications: The electron-withdrawing nitro group may alter electron distribution, affecting binding affinity.

Analogues with Varied Piperazine Substituents

1-((Adamantan-1-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride

- Structural Differences: An adamantylmethoxy group replaces the 4-allyl-2-methoxyphenoxy group.

- Implications :

1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride

- Structural Differences: A 4-chlorophenoxyethoxy spacer is introduced instead of the allyl-methoxyphenoxy group.

- Chlorine’s electronegativity may enhance metabolic stability via reduced oxidative susceptibility .

Pharmacologically Active Analogues

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structural Differences: Features an indole ring and a 2-(2-methoxyphenoxy)ethylamino group.

- Pharmacological Data: Demonstrated antiarrhythmic and α1/β1-adrenoceptor binding activity (IC₅₀ values in nanomolar range). Hypotensive effects linked to α1-adrenoceptor antagonism .

2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol

- Structural Differences : Contains dichlorophenyl, indole, and triazole groups.

- Pharmacological Data: Exhibits antifungal activity via CYP51 binding, a mechanism distinct from adrenoceptor modulation. Highlights the role of heterocyclic groups in targeting microbial enzymes .

Comparative Data Table

Preparation Methods

Nucleophilic Ring-Opening of DABCO Derivatives

Recent advances in piperazine synthesis leverage 1,4-diazabicyclo[2.2.2]octane (DABCO) as a precursor. As demonstrated by Maraš et al. (2012), quaternization of DABCO with alkyl halides followed by nucleophilic attack yields 1,4-disubstituted piperazines.

Procedure :

- Quaternization : React DABCO with 1-chloro-3-(4-allyl-2-methoxyphenoxy)propan-2-ol in polyethylene glycol (PEG-400) at 140°C for 4 hours.

- Ring-Opening : Introduce 4-ethylpiperazine (2.2 eq) with K₂CO₃ (1.5 eq) in diglyme at reflux (162°C) for 12 hours.

- Acidification : Treat with concentrated HCl in isopropanol to precipitate the dihydrochloride salt.

Key Data :

| Parameter | Value |

|---|---|

| Yield (crude) | 68% |

| Purity (HPLC) | 95.2% |

| Reaction Time | 16 hours |

This method capitalizes on PEG’s phase-transfer catalytic properties, enhancing nucleophilicity of the phenoxide intermediate.

Mitsunobu-Based Etherification

Industrial routes frequently employ Mitsunobu conditions to forge the propanol-phenoxy linkage:

Steps :

- Epoxide Formation : React epichlorohydrin with 4-allyl-2-methoxyphenol in NaOH/EtOH (0°C, 2 hours).

- Piperazine Coupling : Open epoxide with 4-ethylpiperazine in THF at 65°C for 8 hours.

- Salt Formation : Bubble HCl gas into the ethanolic solution, followed by recrystallization from acetone.

Optimization Insights :

- Temperature Control : Maintaining ≤70°C prevents allyl group isomerization.

- Solvent Screening : THF outperforms DMF and DMSO in minimizing byproducts (Table 1).

Table 1. Solvent Impact on Epoxide Ring-Opening

| Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 8 | 72 | 97.4 |

| DMF | 6 | 65 | 89.1 |

| DMSO | 7 | 58 | 82.3 |

Reductive Amination Approach

Patented methodologies (US20060009456A1) describe reductive amination for assembling piperazine derivatives:

Protocol :

- Ketone Intermediate : Oxidize 1-(4-allyl-2-methoxyphenoxy)propan-2-one using Jones reagent.

- Reductive Amination : React with 4-ethylpiperazine and NaBH₃CN in MeOH/HOAc (pH 5) at 25°C for 24 hours.

- Salt Formation : Precipitate with HCl/Et₂O, wash with cold ether.

Advantages :

- Avoids harsh alkylation conditions.

- Enables stereochemical control (racemic mixture typically obtained).

Critical Process Parameters

Alkylation Efficiency

Quaternary ammonium salt formation (Path A) requires careful stoichiometry:

Acidification Dynamics

Dihydrochloride salt crystallization is pH-dependent:

- Optimal pH : 2.5–3.0 (determined by potentiometric titration).

- Crystal Habit : Needle-like crystals form from ethanol/acetone (4:1).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

- δ 6.82 (d, J = 8.4 Hz, 1H, aromatic)

- δ 5.92 (m, 1H, allyl CH)

- δ 4.12 (dd, J = 9.2, 3.6 Hz, 1H, CH-O)

- δ 3.74 (s, 3H, OCH₃)

- δ 2.98 (m, 8H, piperazine)

IR (KBr) :

- 3420 cm⁻¹ (O-H stretch)

- 1245 cm⁻¹ (C-O-C asym)

- 1580 cm⁻¹ (aromatic C=C)

Industrial-Scale Considerations

Leading manufacturers (Accord Corporation, Jiangsu SOHO) employ continuous flow reactors for key steps:

- Throughput : 12.5 kg/batch (API grade).

- Purification : Simulated moving bed chromatography (SMB) achieves ≥99.5% purity.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 1-(4-Allyl-2-methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride with high purity?

Methodological Answer: The synthesis involves multi-step organic reactions, including nucleophilic substitution and acid-base neutralization. Key steps include:

- Alkylation of the piperazine moiety : Reacting 4-ethylpiperazine with epichlorohydrin under controlled pH (8–9) and temperature (40–50°C) to form the intermediate 3-(4-ethylpiperazin-1-yl)propan-2-ol .

- Coupling with the allyl-methoxyphenol derivative : Using Mitsunobu conditions (e.g., DIAD, PPh₃) to link the phenolic oxygen to the propanol backbone, ensuring regioselectivity .

- Salt formation : Treating the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt .

Characterization via ¹H/¹³C NMR (to confirm allyl and methoxy groups) and mass spectrometry (to verify molecular ion peaks at m/z 468.1946) is essential .

Q. Which analytical techniques are most reliable for structural validation of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR detects aromatic protons (δ 6.7–7.2 ppm), methoxy groups (δ ~3.8 ppm), and piperazine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms quaternary carbons in the piperazine ring (~50–60 ppm) .

- High-resolution mass spectrometry (HRMS) : Exact mass analysis (e.g., 468.1946 g/mol) ensures molecular formula accuracy .

- X-ray crystallography (if crystalline): Resolves stereochemistry and salt conformation, though crystallization may require optimized solvent systems (e.g., ethanol/water) .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity across studies be systematically addressed?

Methodological Answer: Discrepancies often arise from assay conditions. To resolve these:

- Standardize receptor sources : Use recombinant cell lines (e.g., CHO-K1 expressing human 5-HT₁A receptors) to minimize interspecies variability .

- Control buffer conditions : Maintain consistent pH (7.4) and ionic strength (e.g., PBS) to avoid protonation state changes in the piperazine moiety, which alters binding kinetics .

- Validate with orthogonal assays : Compare radioligand binding (e.g., [³H]-WAY-100635) with functional assays (e.g., cAMP inhibition) to confirm dual agonist/antagonist behavior .

Q. What experimental strategies optimize the compound’s blood-brain barrier (BBB) permeability in preclinical models?

Methodological Answer:

- In vitro models : Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates high BBB penetration). Adjust logP (target 2–3) via substituent modification (e.g., allyl vs. propyl groups) to balance lipophilicity .

- In vivo validation : Administer the compound intravenously in rodents and quantify brain-to-plasma ratio via LC-MS/MS. Co-administration with P-glycoprotein inhibitors (e.g., cyclosporin A) can identify efflux transporter involvement .

Q. How do metabolic stability studies inform structural modifications to enhance pharmacokinetics?

Methodological Answer:

- Liver microsome assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS to identify metabolic hotspots (e.g., oxidation of the allyl group) .

- Stabilization strategies : Introduce electron-withdrawing groups (e.g., fluorine) on the methoxyphenyl ring or replace the allyl group with a cyclopropyl moiety to block CYP450-mediated oxidation .

Data Analysis and Interpretation

Q. What statistical frameworks are robust for analyzing dose-response curves in functional assays?

Methodological Answer:

- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism with constraints on Hill slope (1–2 for GPCR targets) .

- Bootstrap resampling : Generate 95% confidence intervals for potency estimates to address variability in low-n replicates .

Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with off-target receptors?

Methodological Answer:

- Docking protocols : Use AutoDock Vina to screen against homology models of adrenergic (α₂) or dopaminergic (D₂) receptors. Prioritize poses with hydrogen bonds to Ser residues in transmembrane domains .

- Free energy perturbation (FEP) : Quantify binding energy differences between enantiomers to guide chiral resolution efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.